

# Technical Guide: Thermochemical and Biological Context of 5-Bromo-2-(dimethylamino)pyrimidine

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## Compound of Interest

Compound Name:	5-Bromo-2-(dimethylamino)pyrimidine
Cat. No.:	B1281550

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an overview of the available physicochemical data for **5-Bromo-2-(dimethylamino)pyrimidine** and outlines detailed experimental protocols for the determination of its thermochemical properties. In the absence of specific publicly available thermochemical data for this compound, this guide furnishes methodologies applicable to solid organic compounds of similar nature. Furthermore, considering the known biological activities of related pyrimidine derivatives, a hypothetical signaling pathway is presented to contextualize its potential role in drug development.

## Physicochemical Data for 5-Bromo-2-(dimethylamino)pyrimidine

Direct experimental thermochemical data such as enthalpy of formation, Gibbs free energy, and entropy for **5-Bromo-2-(dimethylamino)pyrimidine** are not readily available in the current literature. However, some fundamental physicochemical properties have been reported and are summarized below.

Property	Value	Source
Molecular Formula	$C_6H_8BrN_3$	<a href="#">[1]</a>
Molecular Weight	202.05 g/mol	<a href="#">[1]</a>
Melting Point	74-81 °C	<a href="#">[2]</a>
Boiling Point	$272.0 \pm 32.0$ °C (Predicted)	
Density	$1.553 \pm 0.06$ g/cm <sup>3</sup> (Predicted)	
pKa	$2.21 \pm 0.10$ (Predicted)	
Appearance	Off-White crystal	

## Experimental Protocols for Thermochemical Data Determination

To determine the key thermochemical properties of **5-Bromo-2-(dimethylamino)pyrimidine**, a combination of calorimetric and analytical techniques is required. The following sections detail the standard experimental procedures.

### Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion ( $\Delta cH^\circ$ ) is determined using a bomb calorimeter. From this, the standard enthalpy of formation ( $\Delta fH^\circ$ ) can be calculated using Hess's law.

**Principle:** A known mass of the sample is completely combusted in a sealed container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

**Procedure:**

- A pellet of the sample (approximately 1 g) is weighed to a precision of 0.1 mg and placed in the fuel capsule of the calorimeter bomb.[\[3\]](#)

- A 10 cm length of fuse wire (e.g., nichrome) is connected to the electrodes within the bomb, ensuring it is in contact with the sample pellet.[3]
- The bomb is sealed and purged of atmospheric nitrogen by flushing with pure oxygen. It is then filled with oxygen to a pressure of approximately 30 atm.[3]
- The bomb is placed in a calorimeter bucket containing a precise volume of water (e.g., 2.000 L).[4]
- The calorimeter is sealed, and the water is stirred to ensure a uniform temperature, which is recorded at regular intervals until a steady baseline is achieved.
- The sample is ignited by passing an electric current through the fuse wire.
- The temperature of the water is recorded at short intervals until it reaches a maximum and then begins to cool.[3]
- The heat capacity of the calorimeter system is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.[5]
- The unburned fuse wire is measured to correct for the heat released during its ignition.
- The standard enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter.

## Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat capacity ( $C_p$ ) of the compound as a function of temperature and to determine the enthalpy of fusion ( $\Delta_{\text{fus}}H$ ) at its melting point.

Principle: DSC measures the difference in heat flow between the sample and a reference material as they are subjected to a controlled temperature program.[6][7]

Procedure:

- A small, known mass of the sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- The sample and reference pans are placed in the DSC cell.
- A three-step temperature program is typically used for heat capacity measurement: an initial isothermal hold, a linear heating ramp (e.g., 20 °C/min) across the desired temperature range, and a final isothermal hold.[8]
- The heat flow to the sample is measured relative to the reference.
- The procedure is repeated with a sapphire standard to calibrate the heat flow signal.
- The specific heat capacity of the sample is calculated by comparing its heat flow to that of the sapphire standard.[9]
- To determine the enthalpy of fusion, the sample is heated through its melting point, and the area of the resulting endothermic peak is integrated.

## Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation ( $\Delta_{\text{sub}}H^\circ$ ) can be determined by measuring the vapor pressure of the solid compound at different temperatures using the Knudsen effusion method.

**Principle:** The sample is placed in a sealed cell with a small orifice. The cell is heated under high vacuum, and the rate of mass loss due to the effusion of vapor through the orifice is measured. The vapor pressure is calculated from this rate.[10][11]

**Procedure:**

- A known mass of the crystalline sample is loaded into the Knudsen cell.
- The cell is placed in a vacuum chamber and heated to a constant temperature.
- The mass of the cell is continuously monitored using an ultra-sensitive microbalance.[10]
- The rate of mass loss (  $dm/dt$  ) is determined from the slope of the mass versus time data.

- The vapor pressure (P) is calculated using the Knudsen-Hertz equation:  $P = (dm/dt) * (2\pi RT/M)^{1/2} / A$  where R is the gas constant, T is the absolute temperature, M is the molar mass, and A is the area of the orifice.[11]
- Vapor pressure measurements are repeated at several different temperatures.
- The enthalpy of sublimation is determined from the slope of a plot of  $\ln(P)$  versus  $1/T$ , according to the Clausius-Clapeyron equation.

## Calculation of Gibbs Free Energy

Once the standard enthalpy of formation ( $\Delta_fH^\circ$ ) and the standard entropy ( $S^\circ$ ) are determined, the standard Gibbs free energy of formation ( $\Delta_fG^\circ$ ) can be calculated using the following equation:

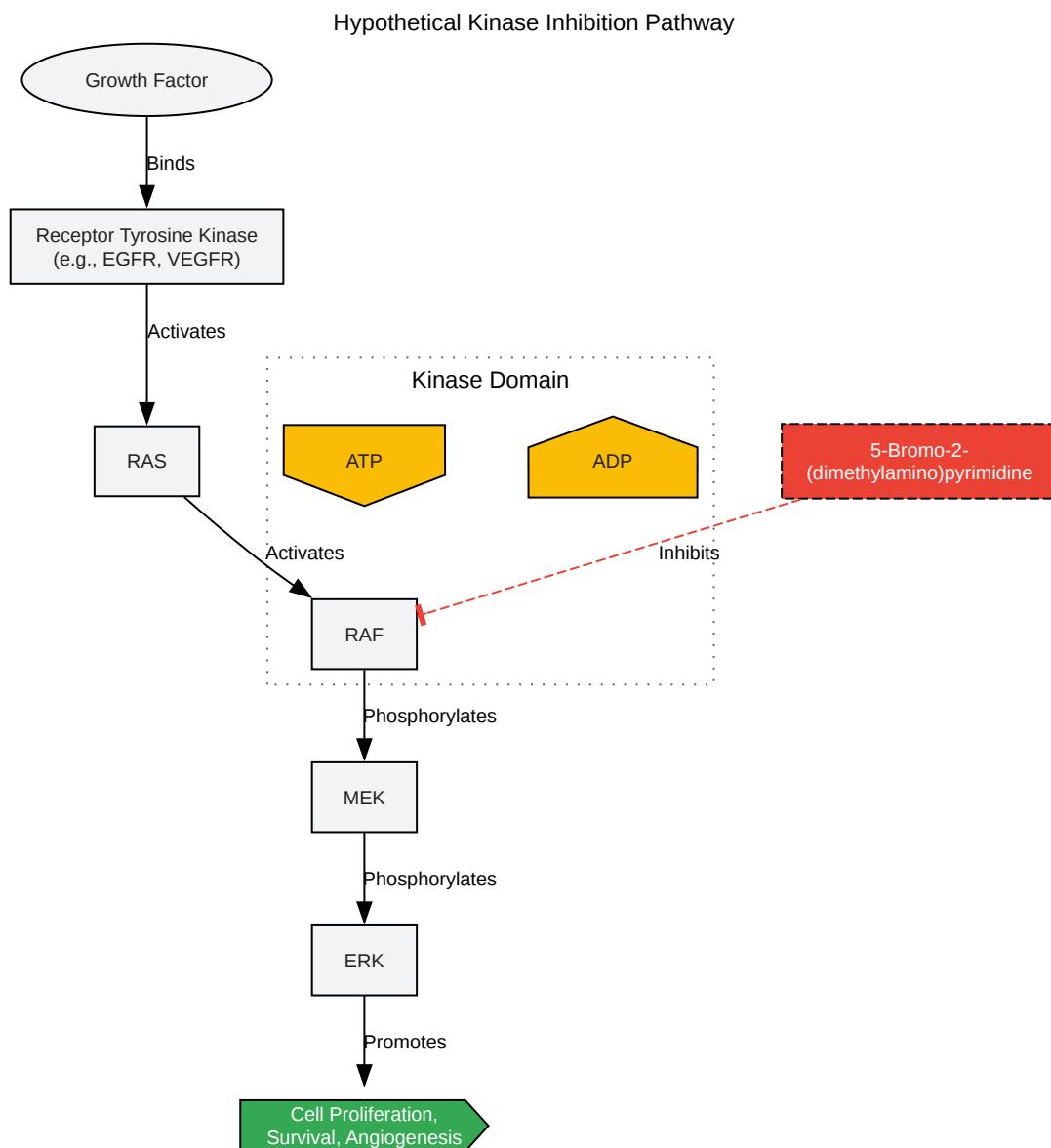
$$\Delta_fG^\circ = \Delta_fH^\circ - T\Delta_fS^\circ$$
 [12][13]

where T is the standard temperature (298.15 K) and  $\Delta_fS^\circ$  is the standard entropy of formation, which is calculated from the absolute entropies of the compound and its constituent elements in their standard states. The absolute entropy of the compound can be derived from heat capacity data measured down to near absolute zero.

## Biological Context: Hypothetical Signaling Pathway

While the specific biological targets of **5-Bromo-2-(dimethylamino)pyrimidine** are not defined in the public domain, many pyrimidine derivatives are known to function as kinase inhibitors, a major class of anticancer drugs.[14][15] These inhibitors often compete with ATP for binding to the active site of a kinase, thereby blocking the phosphorylation of downstream substrates and interrupting signaling pathways that promote cell proliferation and survival.[16][17]

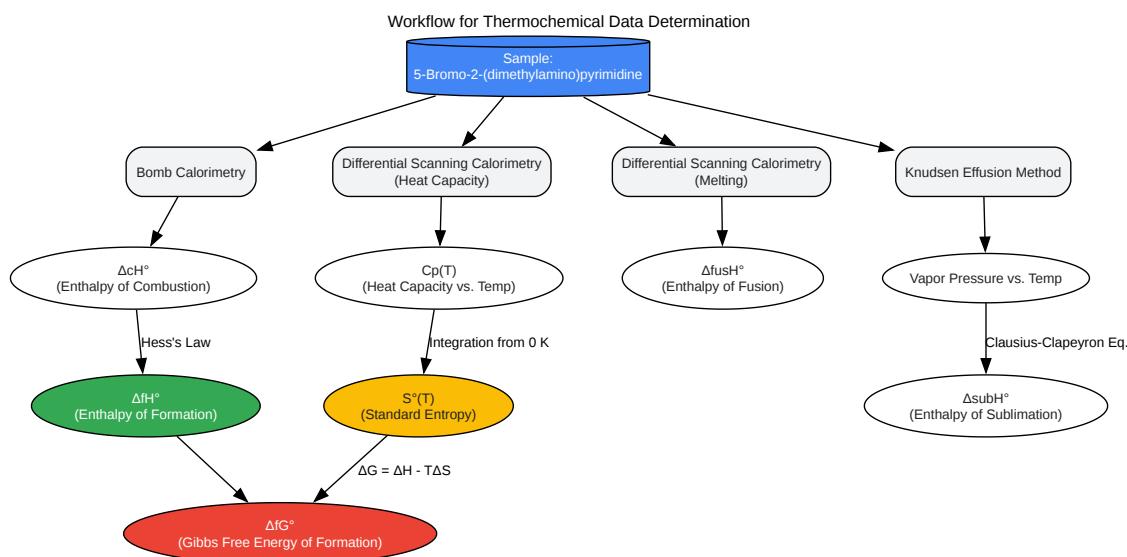
Below is a diagram illustrating a hypothetical signaling pathway where a pyrimidine derivative, such as **5-Bromo-2-(dimethylamino)pyrimidine**, acts as a kinase inhibitor.

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Caption: Hypothetical inhibition of the RAF kinase by **5-Bromo-2-(dimethylamino)pyrimidine**.

# Experimental Workflow Visualization

The following diagram outlines the logical workflow for the comprehensive experimental determination of the thermochemical properties of a solid organic compound like **5-Bromo-2-(dimethylamino)pyrimidine**.



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Caption: Experimental workflow for determining key thermochemical parameters.

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